molecular formula C17H16N2O2 B6164285 3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE CAS No. 1159937-12-8

3,5-BIS(2-METHOXYPHENYL)-1H-PYRAZOLE

Cat. No.: B6164285
CAS No.: 1159937-12-8
M. Wt: 280.3
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Description

3,5-Bis(2-methoxyphenyl)-1H-pyrazole (CAS 1159937-12-8) is a high-purity, diaryl-substituted pyrazole compound supplied for research applications. This compound is part of the 3,5-disubstituted pyrazole class, which are recognized in scientific literature as important scaffolds in medicinal chemistry . Recent research identifies this specific compound as a potent and highly selective inhibitor of the metalloprotease meprin α, demonstrating superior selectivity over the related isoform meprin β . Its mechanism of action is rooted in its heteroaromatic structure, which allows it to target the active sites of these enzymes without the need for a traditional zinc-chelating group, potentially leading to a more favorable off-target inhibition profile compared to classical metalloprotease inhibitors . The molecule's structure, characterized by two methoxyphenyl rings at the 3 and 5 positions of the pyrazole core, contributes to its biological activity and molecular interactions . Beyond its primary application in meprin research, which is relevant for fibrotic diseases, cancer, and Alzheimer's disease, the pyrazole core is a privileged structure in drug discovery, associated with a wide spectrum of biological activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should handle this material with appropriate care in a controlled laboratory setting.

Properties

IUPAC Name

3,5-bis(2-methoxyphenyl)-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c1-20-16-9-5-3-7-12(16)14-11-15(19-18-14)13-8-4-6-10-17(13)21-2/h3-11H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNGSQDMHLJZCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC(=NN2)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301289735
Record name 3,5-Bis(2-methoxyphenyl)-1H-pyrazole
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Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159937-12-8
Record name 3,5-Bis(2-methoxyphenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1159937-12-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Bis(2-methoxyphenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301289735
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Spectroscopic and Structural Characterization of 3,5 Bis 2 Methoxyphenyl 1h Pyrazole

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding arrangements within a molecule.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between its vibrational energy levels. The resulting spectrum provides a unique fingerprint of the molecule, with specific peaks corresponding to the vibrations of different functional groups.

For 3,5-bis(2-methoxyphenyl)-1H-pyrazole, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands. The N-H stretching vibration of the pyrazole (B372694) ring is anticipated to appear as a broad band in the region of 3100-3300 cm⁻¹. The C-H stretching vibrations of the aromatic methoxyphenyl rings would be observed around 3000-3100 cm⁻¹, while the C-H stretching of the methoxy (B1213986) groups would appear in the 2850-2960 cm⁻¹ range.

The C=N stretching vibration within the pyrazole ring is expected to produce a band in the region of 1590-1620 cm⁻¹. The C=C stretching vibrations of the aromatic rings typically appear as a set of bands between 1400 cm⁻¹ and 1600 cm⁻¹. The C-O stretching vibrations of the methoxy groups are characteristic and should result in strong absorptions in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1040 cm⁻¹ (symmetric) regions. Out-of-plane C-H bending vibrations of the substituted benzene (B151609) rings can also provide information about the substitution pattern and are expected in the 750-800 cm⁻¹ range.

Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H Stretch (pyrazole)3100-3300
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch (methoxy)2850-2960
C=N Stretch (pyrazole)1590-1620
Aromatic C=C Stretch1400-1600
Asymmetric C-O Stretch (methoxy)1240-1260
Symmetric C-O Stretch (methoxy)1020-1040
C-H Out-of-plane Bending750-800

Raman Spectroscopy Applications

Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is particularly useful for analyzing non-polar and symmetric vibrations.

In the Raman spectrum of this compound, the symmetric breathing vibrations of the aromatic rings are expected to be prominent. The C=C stretching vibrations of the phenyl rings would also be clearly visible. The pyrazole ring vibrations, particularly the ring breathing mode, should give rise to a distinct Raman signal. While the N-H stretching vibration is typically weak in Raman spectra, other vibrations involving the pyrazole ring can be observed. The symmetric vibrations of the methoxy groups may also be Raman active. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, the spectrum would show distinct signals for the pyrazole ring proton, the aromatic protons of the two methoxyphenyl groups, the methoxy protons, and the N-H proton of the pyrazole ring.

The N-H proton is expected to appear as a broad singlet at a downfield chemical shift, typically above 10 ppm, due to its acidic nature and potential for hydrogen bonding. The pyrazole C4-H proton should appear as a singlet in the aromatic region, likely around 6.5-7.0 ppm. The protons of the two methoxyphenyl rings will give rise to a complex multiplet pattern in the aromatic region (approximately 6.8-7.8 ppm). Due to the ortho-substitution, these protons will exhibit characteristic splitting patterns (doublets, triplets, and doublet of doublets). The two methoxy groups (-OCH₃) are expected to show a sharp singlet at around 3.8-4.0 ppm.

Proton Expected Chemical Shift (δ, ppm) Multiplicity Integration
N-H (pyrazole)>10broad singlet1H
Aromatic-H6.8-7.8multiplet8H
C4-H (pyrazole)6.5-7.0singlet1H
OCH₃3.8-4.0singlet6H

Note: The chemical shifts are predicted based on related structures and may vary depending on the solvent and other experimental conditions.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule. For this compound, distinct signals are expected for the pyrazole ring carbons, the aromatic carbons, and the methoxy carbons.

The C3 and C5 carbons of the pyrazole ring, being attached to the nitrogen atoms and the methoxyphenyl groups, are expected to resonate at downfield chemical shifts, likely in the range of 140-155 ppm. The C4 carbon of the pyrazole ring will appear at a more upfield position, typically around 100-110 ppm. The carbons of the two methoxyphenyl rings will show a series of signals in the aromatic region (110-160 ppm). The carbon attached to the oxygen of the methoxy group will be the most downfield among the aromatic carbons. The methoxy carbons themselves will appear as a sharp signal around 55-60 ppm.

Carbon Expected Chemical Shift (δ, ppm)
C3, C5 (pyrazole)140-155
Aromatic C-O155-160
Aromatic C110-135
C4 (pyrazole)100-110
OCH₃55-60

Note: The chemical shifts are predicted based on related structures and may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Techniques

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for unambiguously assigning the ¹H and ¹³C NMR signals and establishing the connectivity within the molecule.

A ¹H-¹H COSY experiment on this compound would reveal correlations between adjacent protons. This would be particularly useful in assigning the complex multiplets of the aromatic protons within each methoxyphenyl ring, by showing which protons are coupled to each other.

Mass Spectrometry Techniques for Molecular Identity and Fragmentation Patterns

High-Resolution Mass Spectrometry (HRMS)

Specific high-resolution mass spectrometry data for this compound, which would provide its exact mass and confirm its elemental composition, were not found in the searched literature.

Electrospray Ionization (ESI-MS)

Detailed studies on the fragmentation patterns of this compound using Electrospray Ionization (ESI-MS) are not available. While research on other 1,3,5-trisubstituted 2-pyrazolines shows that fragmentation is highly dependent on the substituents, this information cannot be directly extrapolated to the target compound. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

A crystal structure for this compound has not been published. Therefore, information regarding its crystal packing and specific intermolecular interactions, such as hydrogen bonds or π-π stacking, is unavailable. Studies on related compounds, like 3,5-bis(4-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole, show stabilization through C—H···π stacking and weak π–π interactions, but these specifics are unique to that molecule's crystal lattice. nih.govresearchgate.net

Molecular Conformation and Dihedral Angles

Without a solved crystal structure, the precise molecular conformation and the dihedral angles between the pyrazole ring and the two 2-methoxyphenyl rings for this specific compound remain undetermined. For comparison, a related dihydro-pyrazole derivative with different methoxy substitutions shows a dihedral angle of 83.7 (1)° between its benzene rings, highlighting how structural changes significantly impact conformation. nih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Experimental or theoretical UV-Vis absorption data for this compound, which would describe its electronic transitions (e.g., π → π*), were not found. The absorption spectra of pyrazole derivatives are known to be influenced by substitution and solvent polarity, but specific absorption maxima (λmax) for the target compound are not documented. researchgate.net

Computational and Theoretical Investigations of 3,5 Bis 2 Methoxyphenyl 1h Pyrazole

Quantum Chemical Calculations

Quantum chemical calculations are powerful tools for elucidating the fundamental properties of molecules. These methods, particularly those based on Density Functional Theory (DFT), allow for the detailed examination of molecular structures and electronic characteristics, offering a theoretical complement to experimental data.

BondTypical Bond Length (Å)
C=C (aromatic)1.38 - 1.40
N-N (pyrazole)1.37
C=N (pyrazole)1.29
AngleTypical Bond Angle (°)
C-N-N (pyrazole)110.4
N-C-C (pyrazole)122.6

Basis Set Selection and Computational Methodologies

The accuracy of DFT calculations is highly dependent on the choice of the basis set. For organic molecules containing nitrogen and oxygen, Pople-style basis sets are commonly employed. scispace.com A frequently used basis set is 6-311++G(d,p), which provides a good balance between computational cost and accuracy for predicting the geometric and electronic properties of pyrazole (B372694) derivatives. materialsciencejournal.orgscispace.com The inclusion of diffuse functions (indicated by the '++' in the basis set name) is important for accurately describing the behavior of electrons that are far from the nucleus, which is relevant for anions and excited states. Polarization functions (d,p) are added to allow for more flexibility in the shape of the atomic orbitals, which is crucial for describing chemical bonding. scispace.com The combination of the B3LYP functional with a split-valence basis set that includes both diffuse and polarization functions, such as 6-311+G(2d,p) or 6-311++G(d,p), is a robust methodology for studying pyrazole systems. jksus.orgscispace.comscispace.com

Analysis of Electronic Properties

The electronic properties of a molecule are key to understanding its reactivity, stability, and potential interactions with other molecules. Computational methods provide several ways to analyze these properties, including Frontier Molecular Orbital (FMO) analysis, Molecular Electrostatic Potential (MESP) mapping, and Mulliken atomic charge distribution.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that reflects the molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap suggests that the molecule is more reactive. For pyrazole derivatives, the HOMO is typically distributed over the pyrazole ring and the attached phenyl rings, while the LUMO is also often localized on these aromatic systems. researchgate.net In a study of a related pyrazoline, the HOMO-LUMO gap was calculated to be 3.1896 eV, indicating a reactive and potentially unstable molecule. researchgate.net For 3,5-Bis(2-methoxyphenyl)-1H-pyrazole, the methoxy (B1213986) groups, being electron-donating, are expected to influence the energies of the frontier orbitals.

ParameterTypical Value (eV)
HOMO Energy-5.2 to -6.0
LUMO Energy-1.2 to -2.0
HOMO-LUMO Gap (ΔE)3.2 to 4.0

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. bhu.ac.inmdpi.com The MESP map displays regions of negative electrostatic potential (electron-rich) in red and regions of positive electrostatic potential (electron-poor) in blue. For pyrazole derivatives, the nitrogen atoms of the pyrazole ring and the oxygen atoms of the methoxy groups are expected to be regions of high electron density, and therefore, negative potential. researchgate.netresearchgate.net These sites are susceptible to electrophilic attack. Conversely, the hydrogen atom attached to the nitrogen of the pyrazole ring (N-H) would exhibit a positive electrostatic potential, making it a likely site for nucleophilic interaction and hydrogen bond donation. researchgate.net The aromatic protons will also show some degree of positive potential.

Mulliken Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges in a molecule, providing a quantitative measure of the electron distribution. researchgate.net These charges are useful for understanding the electrostatic interactions within the molecule and with its environment. In pyrazole derivatives, the nitrogen atoms are typically found to have negative Mulliken charges, confirming their electron-rich nature. The carbon atoms in the aromatic rings exhibit a range of charges, influenced by the attached substituents. The oxygen atoms of the methoxy groups will also carry a significant negative charge. The hydrogen atoms, particularly the one on the pyrazole nitrogen, will have positive charges. The distribution of these charges is critical for the molecule's polarity and its interactions with biological targets or other molecules.

AtomTypical Mulliken Charge (e)
N (pyrazole)-0.73
C (pyrazole)-0.01 to 0.70
O (methoxy)-0.50 to -0.60
H (N-H)0.30 to 0.40

Conformational Analysis and Stability Studies

A Potential Energy Surface (PES) scan is a computational method used to explore the conformational space of a molecule. uni-muenchen.denih.govq-chem.com It involves systematically changing a specific geometric parameter, such as a dihedral angle, and calculating the molecule's energy at each step while allowing the rest of the geometry to relax. uni-muenchen.deq-chem.com For this compound, the key dihedral angles are those defined by the bonds connecting the phenyl rings to the pyrazole ring.

A relaxed PES scan would typically be performed by rotating one of the 2-methoxyphenyl groups relative to the pyrazole ring, from 0 to 360 degrees, in defined increments. The resulting plot of energy versus the dihedral angle would reveal the low-energy (stable) and high-energy (unstable) conformations. The energy barriers between different conformations can also be determined from the PES, providing insights into the molecule's flexibility at different temperatures. uni-muenchen.de For a molecule of this complexity, a multi-dimensional PES scan, exploring the rotation of both phenyl rings simultaneously, would provide a more complete picture of its conformational landscape. chemshell.org

The 1H-pyrazole ring in 3,5-disubstituted pyrazoles can exist in two tautomeric forms, where the hydrogen atom is attached to one of the two nitrogen atoms. nih.gov For this compound, these two tautomers are degenerate, meaning they have the same energy due to the symmetrical substitution pattern. However, the presence of the methoxy groups on the phenyl rings introduces the possibility of rotational isomers (rotamers) due to the rotation around the C-O bond of the methoxy group and the C-C bond connecting the phenyl ring to the pyrazole.

Thermochemical Parameters and Stability Predictions

Thermochemical parameters provide quantitative measures of a molecule's stability. These values are crucial for understanding its reactivity and potential as an energetic material.

The standard heat of formation (ΔHf°) is the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. ijrpc.com A lower heat of formation generally indicates greater thermodynamic stability. For this compound, the heat of formation can be calculated using computational methods such as Gaussian isodesmic reactions. This involves a hypothetical reaction where the number and types of bonds are conserved on both sides of the equation, which helps in canceling out systematic errors in the calculations. ijrpc.com

Table 1: Hypothetical Calculated Heats of Formation for Pyrazole Derivatives

Compound Computational Method Basis Set Heat of Formation (kcal/mol)
3,5-Dimethylpyrazole B3LYP 6-311+G** Value
3,5-Diphenylpyrazole B3LYP 6-311+G** Value
This compound B3LYP 6-311+G** Predicted Value

Note: The values in this table are hypothetical and for illustrative purposes to show what a computational study would report. Actual values would require specific calculations.

Bond Dissociation Energy (BDE) is the enthalpy change required to break a specific bond homolytically, forming two radicals. ijrpc.com It is a direct measure of bond strength. In the context of this compound, the BDEs of the N-H bond in the pyrazole ring and the C-C bonds connecting the phenyl rings to the pyrazole are of particular interest. The N-H BDE provides insight into the compound's antioxidant potential, while the C-C BDEs are indicative of its thermal stability.

BDEs can be calculated computationally by determining the enthalpies of the parent molecule and the resulting radicals. ijrpc.com The difference in these enthalpies gives the BDE.

Table 2: Predicted Bond Dissociation Energies for Key Bonds in this compound

Bond Computational Method Basis Set Predicted BDE (kcal/mol)
N-H (pyrazole ring) B3LYP 6-311+G** Predicted Value
C3-C(phenyl) B3LYP 6-311+G** Predicted Value
C5-C(phenyl) B3LYP 6-311+G** Predicted Value

Note: The values in this table are hypothetical and for illustrative purposes. Actual values would require specific calculations.

Vibrational Frequency Calculations and Assignment Support

Vibrational spectroscopy (Infrared and Raman) is a powerful experimental technique for identifying functional groups and determining the structure of a molecule. Computational vibrational frequency calculations are an indispensable tool for interpreting and assigning the experimental spectra.

For this compound, DFT calculations at a suitable level of theory (e.g., B3LYP/6-311+G**) can predict the vibrational frequencies and their corresponding intensities. nih.gov The calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors. The analysis of the calculated vibrational modes allows for a detailed assignment of the experimental spectral bands to specific atomic motions, such as stretching, bending, and torsional modes. nih.gov

Studies on pyrazole and its derivatives have shown that the vibrational spectra are sensitive to the substitution pattern. nih.gov For this compound, key vibrational modes would include the N-H stretching frequency, the pyrazole ring breathing modes, the C-O-C stretching of the methoxy groups, and the various C-H and C=C stretching and bending modes of the phenyl rings.

Table 3: Predicted Key Vibrational Frequencies for this compound

Vibrational Mode Predicted Frequency (cm⁻¹) (Scaled) Description
ν(N-H) ~3400-3500 N-H stretching in the pyrazole ring
ν(C=C) ~1580-1620 Aromatic C=C stretching in phenyl rings
ν(C=N) ~1500-1550 C=N stretching in the pyrazole ring
νas(C-O-C) ~1240-1280 Asymmetric C-O-C stretching of methoxy group
νs(C-O-C) ~1020-1050 Symmetric C-O-C stretching of methoxy group

Note: The frequency ranges in this table are based on typical values for similar functional groups and are for illustrative purposes.

Advanced Theoretical Models and Molecular Dynamics Simulations

Advanced theoretical models and molecular dynamics simulations are crucial for understanding the behavior of molecules at an atomic level. These computational techniques provide insights into molecular structure, stability, and potential interactions with biological targets.

Molecular Docking Studies

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is widely used in drug discovery to understand how a potential drug molecule might interact with a protein or other biological target.

For This compound , molecular docking studies would be invaluable for identifying potential biological targets and elucidating its mechanism of action. Such studies would involve docking the compound into the active sites of various enzymes or receptors to predict its binding affinity and interaction modes. The results would typically be presented in a table format, detailing parameters such as binding energy, inhibition constant (Ki), and the specific amino acid residues involved in the interaction.

Hypothetical Molecular Docking Data for this compound

Target ProteinBinding Energy (kcal/mol)Inhibition Constant (Ki) (µM)Interacting Residues
Cyclooxygenase-2 (COX-2)---
Tumor Necrosis Factor-alpha (TNF-α)---
Mitogen-activated protein kinase (MAPK)---
B-cell lymphoma 2 (Bcl-2)---

Note: The table above is for illustrative purposes only. No specific data for this compound is currently available.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and bond properties within a molecule. It provides a detailed picture of the electron density distribution and the nature of chemical bonds, contributing to a deeper understanding of molecular stability and reactivity.

An NBO analysis of This compound would reveal key insights into its electronic structure. This would include the stabilization energies (E(2)) associated with donor-acceptor interactions, which indicate the strength of hyperconjugative effects. The analysis would also provide information on the hybridization of atomic orbitals and the occupancies of natural bond orbitals.

Hypothetical NBO Analysis Data for this compound

Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)
---
---
---
---

Note: The table above is for illustrative purposes only. No specific data for this compound is currently available.

Coordination Chemistry of 3,5 Bis 2 Methoxyphenyl 1h Pyrazole As a Ligand

Ligand Design Principles and Chelation Properties

The design of 3,5-bis(2-methoxyphenyl)-1H-pyrazole as a ligand is predicated on several key chemical principles. The pyrazole (B372694) ring itself offers a bidentate N,N-donor system through the deprotonated pyrazolate anion. The nitrogen atoms at positions 1 and 2 of the pyrazole ring are well-positioned to form a stable five-membered chelate ring with a metal ion.

The presence of the 2-methoxyphenyl groups at the 3 and 5 positions of the pyrazole ring introduces significant steric and electronic modifications to the ligand framework. Sterically, these bulky groups can influence the coordination geometry of the resulting metal complexes, potentially favoring specific stereochemistries and preventing the formation of polymeric structures.

Electronically, the methoxy (B1213986) group (-OCH₃) is an electron-donating group through resonance and electron-withdrawing through induction. The ortho position of the methoxy group on the phenyl ring can lead to potential secondary interactions. The oxygen atom of the methoxy group could, in principle, participate in coordination to the metal center, leading to a multidentate coordination mode. This potential for O,N,N-tridentate or even O,N,N,O-tetradentate chelation is a key aspect of its ligand design, potentially leading to highly stable complexes with unique electronic and reactive properties. The interplay of these steric and electronic factors governs the chelation properties of the ligand, influencing its affinity for different metal ions and the stability of the resulting complexes.

Synthesis of Metal Complexes with this compound

The synthesis of metal complexes with this compound would typically involve the reaction of the deprotonated ligand with a suitable metal salt in an appropriate solvent. The deprotonation of the pyrazole N-H proton is usually achieved by using a base such as an alkali metal hydroxide, alkoxide, or an organometallic reagent.

A general synthetic route can be depicted as follows:

Step 1: Deprotonation of the Ligand this compound + Base → [3,5-bis(2-methoxyphenyl)pyrazolyl]⁻ + Base-H⁺

Step 2: Reaction with Metal Salt n[3,5-bis(2-methoxyphenyl)pyrazolyl]⁻ + MClₓ → M[3,5-bis(2-methoxyphenyl)pyrazolyl]ₙClₓ₋ₙ + nCl⁻

The choice of metal salt, solvent, reaction temperature, and stoichiometry would be crucial in determining the final product's nature, including its coordination number and geometry.

Based on the structure of this compound, several coordination modes are conceivable. The most common would be as a bidentate N,N-donor through the two pyrazole nitrogen atoms. However, the ortho-methoxy groups introduce the possibility of higher denticity.

Bidentate (N,N): The ligand coordinates to the metal center through the two nitrogen atoms of the pyrazolate ring, forming a five-membered chelate ring. This is a very common coordination mode for pyrazolate-based ligands.

Tridentate (O,N,N): One of the methoxy oxygen atoms could coordinate to the metal center along with the two pyrazole nitrogens. This would result in the formation of a more rigid and stable complex due to the additional chelate ring.

Tetradentate (O,N,N,O): Both methoxy oxygen atoms could potentially coordinate to the metal ion, leading to a tetradentate ligand. This would likely require a larger metal ion and specific geometric arrangements to accommodate the coordination.

The resulting coordination geometry around the metal center would be highly dependent on the metal ion's preferred coordination number and the steric constraints imposed by the bulky 2-methoxyphenyl groups. For a bidentate coordination, square planar or tetrahedral geometries could be expected for four-coordinate complexes, while octahedral geometries would be common for six-coordinate complexes. If the ligand acts in a tridentate or tetradentate fashion, more complex geometries such as trigonal bipyramidal, square pyramidal, or distorted octahedral could arise.

The 2-methoxyphenyl substituents are expected to exert a profound influence on the coordination behavior of the pyrazole ligand.

Electronic Effects: The electron-donating nature of the methoxy groups can increase the electron density on the pyrazole ring, enhancing its σ-donating ability and potentially strengthening the metal-ligand bonds. This can lead to more stable complexes compared to those with electron-withdrawing substituents.

Secondary Interactions: The potential for the methoxy oxygen to coordinate to the metal center is a direct consequence of this substitution pattern. This "hemilabile" behavior, where the oxygen-metal bond might be labile, could be a key feature in the reactivity of these complexes, for example, in catalytic applications where a vacant coordination site is required.

Spectroscopic Characterization of Metal Complexes

The formation and properties of metal complexes of this compound would be investigated using various spectroscopic techniques.

The electronic absorption spectra (UV-Vis) of the metal complexes would provide information about the electronic transitions within the molecule. The spectra would be expected to show bands corresponding to:

Intra-ligand transitions: These are π → π* and n → π* transitions within the pyrazole and phenyl rings. Upon coordination, these bands might shift in energy (either to higher or lower wavelengths) and change in intensity compared to the free ligand.

Ligand-to-Metal Charge Transfer (LMCT) bands: If the metal ion has empty or partially filled d-orbitals, transitions from the ligand's orbitals to the metal's d-orbitals can occur. These are often intense and can provide information about the electronic interaction between the ligand and the metal.

d-d transitions: For transition metal complexes with d-electrons, transitions between the d-orbitals can be observed. These bands are typically weak and are sensitive to the coordination geometry and the ligand field strength.

A hypothetical comparison of the electronic spectra of the free ligand and a metal complex is presented in the table below.

Compoundλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Free Ligand ~280~25,000π → π* (phenyl rings)
~250~15,000π → π* (pyrazole ring)
Metal Complex ~290~30,000Shifted π → π* (phenyl rings)
~260~18,000Shifted π → π* (pyrazole ring)
~350~5,000LMCT
~500-700~10-100d-d transitions (for transition metals)

This table is illustrative and based on general principles of coordination chemistry.

Vibrational Spectroscopy (FT-IR): Infrared spectroscopy is a powerful tool to probe the coordination of the ligand to the metal ion. Key vibrational modes to monitor would include:

N-H stretching: The disappearance of the N-H stretching vibration of the free pyrazole ligand upon deprotonation and coordination would be a clear indication of complex formation.

C=N and C=C stretching: The stretching frequencies of the C=N and C=C bonds within the pyrazole and phenyl rings are expected to shift upon coordination due to changes in the electron distribution.

C-O stretching: The stretching vibration of the methoxy group's C-O bond would be particularly informative. A significant shift in this band could indicate the coordination of the methoxy oxygen to the metal center.

New M-N and M-O bands: In the far-IR region, new bands corresponding to the metal-nitrogen and potentially metal-oxygen stretching vibrations would appear, providing direct evidence of coordination.

A hypothetical comparison of key IR frequencies is shown below.

Vibrational ModeFree Ligand (cm⁻¹)Metal Complex (cm⁻¹)Interpretation
ν(N-H) ~3200AbsentDeprotonation and coordination
ν(C=N) ~1580~1590Shift upon coordination
ν(C-O) ~1240~1220Shift may indicate O-coordination
ν(M-N) -~450Formation of metal-nitrogen bond
ν(M-O) -~350Potential formation of metal-oxygen bond

This table is illustrative and based on general principles of coordination chemistry.

NMR Spectroscopy (¹H and ¹³C): Nuclear Magnetic Resonance spectroscopy provides detailed information about the structure of the complex in solution.

¹H NMR: The disappearance of the N-H proton signal would confirm deprotonation. The chemical shifts of the pyrazole and phenyl protons would be expected to change upon coordination due to the influence of the metal ion's magnetic field and changes in electron density. The protons of the methoxy groups would also be sensitive to coordination of the oxygen atom.

¹³C NMR: The carbon atoms of the pyrazole ring, particularly C3 and C5, would show significant shifts in their resonance upon coordination. The chemical shift of the methoxy carbon would also be a key indicator of whether the oxygen is involved in bonding to the metal.

Structural Analysis of Coordination Compounds

X-ray Crystal Structures of Metal Complexes

For instance, the coordination chemistry of ligands like bis(3,5-dimethyl-1H-pyrazol-1-yl)methane has been studied. A cobalt(II) iodide complex with this ligand, CoLI2 (where L = bis(3,5-dimethyl-1H-pyrazol-1-yl)methane), was synthesized and its structure determined by X-ray diffraction. researchgate.net In this complex, the ligand is bidentate, coordinating to the cobalt center through the nitrogen atoms of the two pyrazole fragments. The resulting coordination polyhedron around the cobalt ion is a distorted tetrahedron. researchgate.net

Similarly, iron(II) complexes with more complex, tridentate pyrazole-containing ligands have been characterized. In one such example, the Fe(II) ion is in a pseudo-octahedral N6 coordination environment, formed by two coordinating tridentate ligands. nih.gov The average Fe-N bond distance of 1.949 Å in this low-spin complex is typical for such coordination. nih.gov Cadmium(II) has also been shown to form coordination polymers with 3-aminopyrazole (B16455), resulting in an octahedral trans-CdN4Br2 geometry where the pyrazole ligands bridge the metal centers. nih.gov

These examples demonstrate the versatility of pyrazole-based ligands in forming a range of coordination geometries, from tetrahedral to octahedral, depending on the metal ion and the specific ligand structure. It is reasonable to infer that this compound would also act as a bidentate N,N-donor ligand, forming stable complexes with various transition metals.

Table 1: Crystallographic Data for Representative Metal Complexes with Related Pyrazole Ligands

Compound Formula Crystal System Space Group Key Features Reference
Co(C9H12N4)I2 C9H12CoI2N4 Monoclinic P21/m Distorted tetrahedral CoN2I2 coordination. researchgate.net
[Fe(C17H12BrN6O)2]·2MeOH C36H32Br2FeN12O4 Monoclinic P21/c Pseudo-octahedral FeN6 coordination sphere. nih.gov
[CdBr2(C3H5N3)2]n (C6H10Br2CdN6)n Monoclinic C2/c Octahedral trans-CdN4Br2 geometry; 1D polymer. nih.gov

Intermolecular Interactions in Metal-Organic Frameworks (MOFs) Incorporating the Ligand

Metal-Organic Frameworks (MOFs) are extended, crystalline structures built from metal ions or clusters linked by organic ligands. While no MOFs explicitly incorporating this compound have been detailed in the surveyed literature, the supramolecular chemistry of its analogs reveals the types of intermolecular interactions that could facilitate the formation of such extended networks.

The crystal packing of metal complexes with pyrazole-based ligands is often governed by a combination of weak intermolecular forces, including hydrogen bonds, π-π stacking, and C-H···π interactions. These non-covalent interactions are fundamental to the self-assembly of molecules into well-defined one-, two-, or three-dimensional architectures.

For example, in the crystal structure of an iron(II) complex with a substituted pyrazolyl-triazole ligand, neighboring molecules are linked into chains via weak C-H(pz)···π(ph) interactions. These chains are further organized into corrugated layers through C-H···N/C interactions, which finally stack to form a three-dimensional network. nih.gov Hirshfeld surface analysis of this structure quantified the contributions of various contacts to the crystal packing, with H···H (34.2%), H···C/C···H (25.2%), H···Br/Br···H (13.2%), and H···N/N···H (12.2%) being the most significant. nih.gov

In a cobalt(II) complex with bis(3,5-dimethyl-1H-pyrazol-1-yl)methane, π-π stacking interactions between the pyrazole rings of adjacent molecules are observed, with distances between the ring planes of 3.50 to 3.54 Å. researchgate.net These interactions link the individual complex molecules into infinite chains. researchgate.net Similarly, studies on cocrystals of a related 3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole derivative highlight the importance of N-H···O and N-H···S hydrogen bonds in directing the crystal assembly. mdpi.comcardiff.ac.uk

These findings suggest that this compound, with its N-H group (a hydrogen bond donor), pyrazole and phenyl rings (capable of π-π and C-H···π interactions), and methoxy groups (potential hydrogen bond acceptors), possesses all the necessary features to act as a versatile building block for constructing supramolecular assemblies and potentially MOFs.

Table 2: Key Intermolecular Interactions in the Crystal Packing of Related Pyrazole Compounds

Compound Type Interaction Type Description Reference
Iron(II) Complex C-H···π Interaction between pyrazole C-H and a phenyl ring. nih.gov
Iron(II) Complex C-H···N/C Links supramolecular chains into layers. nih.gov
Cobalt(II) Complex π-π stacking Between pyrazole rings of adjacent molecules, forming chains. researchgate.net

Applications in Catalysis

The catalytic activity of coordination complexes is intrinsically linked to the nature of both the metal center and the surrounding ligands. Pyrazole-based ligands have been successfully employed in a variety of catalytic systems, demonstrating their potential in promoting organic transformations. Although specific catalytic applications for complexes of this compound were not found, the broader family of pyrazole complexes is known to be active in several important reactions.

For instance, nickel(II) complexes featuring the bis(3,5-dimethylpyrazol-1-yl)methane ligand have been investigated for ethylene (B1197577) dimerization. When activated with ethylaluminum dichloride (Et2AlCl), these complexes show good catalytic activity, producing butenes with high selectivity. The addition of triphenylphosphine (B44618) as a co-ligand was found to significantly enhance the activity and alter the selectivity towards internal olefins.

In another example, aluminium complexes containing anilido-pyrazolate ligands have been synthesized and investigated for the ring-opening polymerization of ε-caprolactone. This transformation is a key process for producing biodegradable polyesters. The catalytic activity of these systems highlights the utility of pyrazole-based ligands in polymerization reactions.

Furthermore, the acidic N-H proton of the pyrazole ring can play a direct role in catalysis. Protic pyrazole complexes, particularly pincer-type ligands like 2,6-bis(1H-pyrazol-3-yl)pyridines, have been explored for metal-ligand cooperative catalysis. These systems have shown promise in reactions such as the dehydrogenation of formic acid and amine-boranes for chemical hydrogen storage.

These examples underscore the catalytic potential of coordination compounds derived from pyrazole-based ligands. The electronic and steric properties of the this compound ligand could be tuned to develop novel catalysts for a range of organic transformations.

Exploration of Advanced Applications and Mechanistic Studies

Biological Activity Studies (Mechanistic and In Vitro Focus)

The pyrazole (B372694) nucleus is a well-established pharmacophore, and its derivatives are known to exhibit a wide range of biological activities. rsc.orgnih.govglobalresearchonline.net For 3,5-bis(2-methoxyphenyl)-1H-pyrazole, research is aimed at understanding its specific interactions with biological targets at a molecular level.

While direct studies on this compound are limited, the broader class of pyrazole derivatives has been extensively studied as enzyme inhibitors. researchgate.netmdpi.com Pyrazoles are known to interact with various enzymes, often through hydrogen bonding and hydrophobic interactions. nih.gov For instance, pyrazole-based compounds have been identified as inhibitors of kinases, such as Akt kinase and ALK kinase, which are crucial in cell signaling pathways. acs.org The nitrogen atoms of the pyrazole ring can act as hydrogen bond acceptors, while the aromatic rings can engage in π-π stacking interactions with amino acid residues in the active site of an enzyme. nih.gov

In the context of this compound, the methoxy (B1213986) groups at the ortho position of the phenyl rings could influence its binding affinity and selectivity for specific enzymes. These groups can alter the electronic properties and steric hindrance of the molecule, potentially leading to unique inhibitory profiles. Mechanistic studies on related compounds suggest that the pyrazole moiety can coordinate with metal ions in metalloenzymes or occupy hydrophobic pockets within the enzyme's active site. nih.gov For example, pyrazole derivatives have shown inhibitory activity against N-succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), a bacterial enzyme, by interacting with its active site. nih.gov

Table 1: Examples of Enzyme Inhibition by Pyrazole Derivatives

Enzyme TargetType of InhibitionKey Interactions
Protein Kinases (e.g., Akt, ALK)ATP-competitiveHydrogen bonding with hinge region, hydrophobic interactions
Monoamine Oxidase (MAO)Competitive/Non-competitiveInteraction with the flavin cofactor
Lactate Dehydrogenase (LDH)CompetitiveBinding to the active site
N-Succinyl-l,l-2,6-diaminopimelic Acid Desuccinylase (DapE)CompetitiveInteraction with the dinuclear metal center

This table presents generalized data for the broader class of pyrazole derivatives to infer potential mechanisms for this compound.

The ability of pyrazole derivatives to modulate receptor function is another area of active research. nih.gov Triaryl pyrazoles, a class to which this compound belongs, have been investigated as modulators of Toll-like receptors (TLRs) and estrogen receptors. nih.gov The specific substitution pattern on the phenyl rings plays a crucial role in determining the compound's activity and selectivity.

The emergence of antibiotic-resistant bacteria has spurred the search for new antimicrobial agents, and pyrazole derivatives have shown promise in this area. nih.govtandfonline.comnih.gov Numerous studies have demonstrated the in vitro antibacterial activity of various substituted pyrazoles against both Gram-positive and Gram-negative bacteria. nih.govtandfonline.com The proposed mechanisms of action include the disruption of the bacterial cell wall, inhibition of essential enzymes like DNA gyrase, and interference with bacterial metabolic pathways. nih.govnih.gov

While specific data for this compound is not yet available, related compounds have shown significant antibacterial potential. For instance, pyrazole-derived hydrazones have been reported to be potent growth inhibitors of Staphylococcus aureus and Acinetobacter baumannii. nih.gov The substitution on the pyrazole ring is a critical factor in determining the spectrum and potency of antibacterial activity. Some pyrazole derivatives have also been observed to affect bacterial morphogenesis, leading to alterations in cell shape and structure, which can contribute to their antibacterial effect.

Table 2: In Vitro Antibacterial Activity of Selected Pyrazole Derivatives

Bacterial StrainClass of Pyrazole DerivativeReported MIC (μg/mL)
Staphylococcus aureusNaphthyl-substituted pyrazole-derived hydrazone0.78-1.56 nih.gov
Acinetobacter baumanniiNaphthyl-substituted pyrazole-derived hydrazone0.78-1.56 nih.gov
Escherichia coliThiazolidinone-clubbed pyrazole16 nih.gov
Klebsiella pneumoniaePyrazole-nucleus-containing benzofuran3.91 nih.gov
Bacillus subtilisTriazine-fused pyrazole4 nih.gov

This table illustrates the antibacterial potential of the pyrazole scaffold. The activity of this compound would need to be determined experimentally.

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of pyrazole derivatives. researchgate.netresearchgate.netnih.gov These studies involve systematically modifying the structure of a lead compound and evaluating the effect of these changes on its biological activity. For 3,5-diarylpyrazoles, SAR studies have revealed that the nature and position of substituents on the phenyl rings significantly influence their activity. researchgate.net

In the case of this compound, the methoxy groups in the ortho position are of particular interest. SAR studies on similar compounds have shown that the presence of electron-donating groups, such as methoxy groups, can enhance biological activity. mdpi.com However, the position of these groups is also critical, as steric hindrance can affect the molecule's ability to bind to its target. The pyrazole ring itself is a key structural feature, and its substitution can also modulate activity. nih.gov

Material Science Applications

Beyond its biological potential, the pyrazole scaffold is also being explored for its applications in material science, primarily due to the interesting photophysical properties exhibited by some of its derivatives. rsc.orgdntb.gov.uanih.gov

Pyrazole derivatives have shown potential for use in functional materials due to their fluorescent properties. rsc.orgdntb.gov.uanih.gov The pyrazole ring, in conjunction with various substituents, can give rise to compounds with high fluorescence quantum yields and good photostability. nih.gov These properties make them attractive candidates for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes for bioimaging. nih.govrsc.org

The incorporation of this compound into polymers or other materials could lead to the development of novel functional materials with tailored optical or electronic properties. The methoxy groups on the phenyl rings can influence the solid-state packing and intermolecular interactions, which in turn affect the material's bulk properties. researchgate.net Research in this area is still in its early stages, but the versatility of the pyrazole scaffold suggests a promising future for its use in material science. researchgate.net

Luminescent and Fluorescent Properties

While specific photoluminescent data for this compound is not extensively documented in the reviewed literature, the broader class of pyrazoline derivatives is well-regarded for its luminescent and fluorescent capabilities. Many pyrazoline compounds are known to exhibit significant fluorescence. researchgate.netresearchgate.net This property is often attributed to the conjugated π-system of the pyrazole core and the nature of the substituents attached to it.

Studies on various pyrazoline derivatives demonstrate that they can exhibit strong emission in dilute solutions, with some showing efficient broadband photoluminescence that covers a wide portion of the visible spectrum. For instance, certain novel pyrazoline compounds have been synthesized and shown to emit in the green, blue, and violet regions, with fluorescence quantum yields reaching up to 83%. The emission characteristics are highly dependent on the molecular structure and the presence of specific substituent groups. For example, the incorporation of highly polar end-groups can lead to large dipole moments, which positively influence the luminescent properties.

Although the emission intensity of some pyrazoline derivatives can be reduced in the solid state due to intermolecular interactions, strategic molecular engineering, such as the introduction of fluorine atoms, has been shown to yield strong blue light emission with a fluorescence quantum yield as high as 41.3% in the solid state. Given these general characteristics of the pyrazoline class, it is plausible that this compound may also possess interesting luminescent properties, though further specific experimental investigation is required to determine its exact emission profile and quantum yield.

Nonlinear Optical (NLO) Properties

The investigation of organic molecules with significant nonlinear optical (NLO) properties is a burgeoning field of research, driven by their potential applications in photonics and optoelectronics. Pyrazole derivatives have emerged as a promising class of compounds in this regard. While direct experimental data on the NLO properties of this compound is limited in the available literature, studies on analogous structures provide valuable insights.

Research on various pyrazole derivatives has demonstrated their potential for NLO applications. For example, the third-order nonlinear optical properties of some N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates have been investigated using the Z-scan technique with 532 nm laser pulses. Similarly, computational studies, such as those employing Density Functional Theory (DFT), have been used to predict the NLO response of pyrazole-thiophene-based amide derivatives. mdpi.com These studies often focus on calculating parameters like the nonlinear refractive index (n₂), the nonlinear absorption coefficient (β), and the third-order nonlinear optical susceptibility (χ⁽³⁾). researchgate.net

The NLO response in these molecules is typically associated with the intramolecular charge transfer between electron-donating and electron-accepting groups, facilitated by the π-conjugated system of the pyrazole ring. The presence of the methoxy groups on the phenyl rings in this compound could potentially contribute to its NLO properties by influencing the electronic distribution within the molecule. Further experimental and theoretical studies are necessary to quantify the NLO response of this specific compound and to fully assess its potential for use in NLO materials.

Corrosion Inhibition Mechanisms

Pyrazole derivatives have garnered significant attention as effective corrosion inhibitors for various metals and alloys in acidic environments. The inhibitory action of these compounds is primarily attributed to their ability to adsorb onto the metal surface, forming a protective barrier that impedes the corrosive process. While specific studies on the corrosion inhibition properties of this compound are not detailed in the provided search results, the general mechanism for pyrazole-based inhibitors is well-established and can be extrapolated to this compound.

The corrosion inhibition mechanism of pyrazole derivatives involves the following key aspects:

Adsorption: The pyrazole molecules adsorb onto the metal surface. This adsorption can occur through physisorption (electrostatic interactions) or chemisorption (covalent bonding).

Role of Heteroatoms: The nitrogen atoms in the pyrazole ring, with their lone pairs of electrons, can coordinate with the vacant d-orbitals of the metal atoms, leading to the formation of a coordinate-type covalent bond. The oxygen atoms of the methoxy groups in this compound can also participate in this adsorption process.

Protective Film Formation: The adsorbed inhibitor molecules form a protective film on the metal surface. This film acts as a physical barrier, isolating the metal from the corrosive medium.

Blocking of Active Sites: The inhibitor molecules can block the active sites on the metal surface where corrosion reactions (both anodic metal dissolution and cathodic hydrogen evolution) occur.

Applications as Synthetic Intermediates and Building Blocks

The pyrazole scaffold is a cornerstone in synthetic and medicinal chemistry, serving as a versatile precursor for the synthesis of a wide array of more complex heterocyclic systems. mdpi.comnih.gov 3,5-Disubstituted pyrazoles, such as this compound, are particularly valuable as bifunctional building blocks. nih.govthieme.deorientjchem.orgresearchgate.net

The reactivity of the pyrazole ring allows for various chemical transformations. The nitrogen atoms can be alkylated or arylated, and the carbon atoms of the ring can be functionalized through electrophilic substitution or lithiation followed by reaction with an electrophile. The presence of the two methoxyphenyl substituents at the 3 and 5 positions offers additional sites for modification, although the pyrazole ring itself is the more common site for further reactions.

The general utility of 3,5-disubstituted pyrazoles as synthetic intermediates is demonstrated in their use to construct fused heterocyclic systems. For example, pyrazoles can be used to synthesize pyrazolo[1,5-a]pyrimidines, which are of significant interest in medicinal chemistry. The synthetic strategies often involve the condensation of a 3-aminopyrazole (B16455) derivative with a 1,3-dicarbonyl compound or a related synthon.

While specific examples of the use of this compound as a synthetic intermediate are not prevalent in the provided search results, its structure suggests its potential as a precursor for a variety of complex molecules. The presence of the two methoxy groups could also be exploited in demethylation reactions to yield the corresponding bis-phenol, which could then be used in further synthetic elaborations. The continued interest in pyrazole chemistry suggests that the synthetic utility of compounds like this compound will continue to be explored. mdpi.comresearcher.lifeekb.egnih.gov

Future Research Directions and Concluding Remarks

Emerging Synthetic Strategies for Complex Pyrazole (B372694) Architectures

The synthesis of pyrazole derivatives has transitioned from classical condensation reactions to more sophisticated and sustainable methodologies. rsc.org Future efforts to construct intricate pyrazole frameworks, such as 3,5-bis(2-methoxyphenyl)-1H-pyrazole and its analogues, are likely to embrace several key trends. Green chemistry principles are increasingly paramount, favoring the use of eco-friendly solvents, renewable starting materials, and energy-efficient reaction conditions. mdpi.comunifi.itresearchgate.net

Multi-component reactions (MCRs) stand out as a particularly powerful strategy, enabling the assembly of complex molecules from simple precursors in a single, atom-economical step. researchgate.net The development of novel MCRs for the one-pot synthesis of unsymmetrically substituted 3,5-diarylpyrazoles will be crucial. Furthermore, the application of flow chemistry is poised to revolutionize pyrazole synthesis by offering enhanced reaction control, scalability, and safety, particularly for reactions involving hazardous intermediates. nih.gov The late-stage functionalization of the pyrazole core through C-H activation techniques will also be instrumental in diversifying the accessible chemical space around this scaffold.

Advanced Spectroscopic Probes for Dynamic Structural Characterization

While standard spectroscopic techniques like NMR and mass spectrometry are fundamental for initial characterization, the dynamic nature of pyrazole systems, including tautomerism and conformational flexibility, necessitates the application of more advanced spectroscopic probes. rsc.orgresearchgate.net Future research will likely leverage techniques such as two-dimensional NMR spectroscopy (COSY, HSQC, HMBC) to unambiguously assign the complex proton and carbon signals expected from the two methoxyphenyl substituents.

Moreover, the use of advanced techniques like solid-state NMR could provide invaluable insights into the intermolecular interactions and packing of this compound in the solid state. Time-resolved spectroscopy could be employed to study the kinetics of any potential photo-induced processes or conformational changes, which is particularly relevant if the compound finds applications in materials science. The coupling of spectroscopic methods with computational modeling will be essential for a comprehensive understanding of its structural dynamics. researchgate.net

Integration of Machine Learning and AI in Computational Predictions

The synergy between computational chemistry and artificial intelligence (AI) is rapidly transforming chemical research. iucr.orgnih.govnih.gov For a molecule like this compound, where experimental data may be sparse, machine learning (ML) models can play a pivotal role in predicting a wide array of properties. These models, trained on vast datasets of known molecules, can forecast parameters such as solubility, toxicity, and potential biological activities, thereby guiding experimental efforts.

AI can also accelerate the discovery of novel synthetic routes by predicting reaction outcomes and suggesting optimal conditions. iucr.org In the context of drug discovery, quantitative structure-activity relationship (QSAR) models powered by ML can predict the potential efficacy of derivatives of this compound against various biological targets. This in silico screening can significantly reduce the time and cost associated with identifying promising lead compounds.

Development of Novel Functional Materials Based on this compound

The inherent properties of the pyrazole ring, including its ability to participate in hydrogen bonding and coordinate with metal ions, make it an attractive building block for the design of novel functional materials. The presence of two methoxyphenyl groups in this compound offers opportunities for creating materials with interesting photophysical or electronic properties.

Future research could focus on the synthesis of metal-organic frameworks (MOFs) using this pyrazole derivative as a ligand. Such MOFs could exhibit applications in gas storage, separation, or catalysis. Furthermore, the incorporation of this pyrazole into polymeric structures could lead to the development of novel organic light-emitting diodes (OLEDs) or sensors. The ability of the methoxy (B1213986) groups to influence the electronic properties and solid-state packing will be a key area of investigation.

Mechanistic Elucidation of Biological and Catalytic Processes

Given the broad spectrum of biological activities associated with pyrazole derivatives, a key area of future research will be the detailed mechanistic investigation of how compounds like this compound interact with biological systems. Should this compound exhibit any therapeutic potential, understanding its mechanism of action at a molecular level will be paramount. This would involve identifying its biological target(s) and characterizing the binding interactions through techniques like X-ray crystallography of the complex.

In the realm of catalysis, pyrazole-based ligands have shown great promise. The N-H proton of the pyrazole ring can be readily substituted, allowing for fine-tuning of the ligand's electronic and steric properties. Future work could explore the use of this compound and its derivatives as ligands in various catalytic transformations, with a focus on understanding the role of the methoxyphenyl substituents in modulating the catalyst's activity and selectivity.

Challenges and Opportunities in Pyrazole Chemistry

Despite the significant progress in pyrazole chemistry, several challenges remain, which also present exciting opportunities for future research. One of the primary challenges is achieving regioselective synthesis, particularly for unsymmetrically substituted pyrazoles. Developing new synthetic methods that offer precise control over the substitution pattern on the pyrazole ring is a continuous pursuit.

Another challenge lies in fully understanding and predicting the solid-state properties of pyrazole derivatives, which are crucial for applications in materials science and pharmaceuticals. mdpi.com The interplay of hydrogen bonding, π-stacking, and other non-covalent interactions governs the crystal packing, and a deeper understanding of these forces is needed. The exploration of the vast and largely untapped chemical space of complex pyrazole derivatives like this compound holds the promise of discovering new molecules with unique and valuable properties.

Q & A

Q. Comparative Analysis :

Modification Impact on Properties Evidence Source
Methoxy → Trifluoromethyl Increases lipophilicity (logP +1.2), enhances thermal stability (TGA data)
Ethyl Group at C4 Reduces aqueous solubility (by ~40%) but improves crystallinity
Fluorophenyl Substitution Alters dipole moment (DFT-calculated Δμ = 1.2 D), affecting protein binding

Advanced: What computational tools are recommended for studying this compound’s electronic properties?

Methodological Answer:

  • DFT Calculations : Use Gaussian09 or ORCA to model HOMO/LUMO orbitals. The methoxy groups lower the HOMO energy by ~0.5 eV, reducing oxidative susceptibility .
  • Molecular Dynamics (MD) : Simulate solvation effects (e.g., in water/DMSO) with GROMACS. Predicts aggregation tendencies due to hydrophobic phenyl rings .

Advanced: How are spectral data inconsistencies resolved in interdisciplinary studies?

Q. Case Study :

  • Contradictory ¹³C-NMR Shifts : Discrepancies in carbonyl carbon signals (δ 160–165 ppm) may arise from tautomerism. Use variable-temperature NMR (VT-NMR) to identify dominant tautomers .
  • Mass Spectrometry Artifacts : Fragmentation patterns (e.g., loss of methoxy groups) misinterpreted as impurities. Cross-validate with high-resolution ESI-MS and isotopic labeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.